Methyl 2-(iodomethyl)benzoate Methyl 2-(iodomethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 133772-18-6
VCID: VC21243429
InChI: InChI=1S/C9H9IO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
SMILES: COC(=O)C1=CC=CC=C1CI
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

Methyl 2-(iodomethyl)benzoate

CAS No.: 133772-18-6

Cat. No.: VC21243429

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(iodomethyl)benzoate - 133772-18-6

Specification

CAS No. 133772-18-6
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name methyl 2-(iodomethyl)benzoate
Standard InChI InChI=1S/C9H9IO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Standard InChI Key DENYZYWKPPHKRY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1CI
Canonical SMILES COC(=O)C1=CC=CC=C1CI

Introduction

Physical and Chemical Properties

Methyl 2-(iodomethyl)benzoate possesses distinctive physical and chemical properties that influence its behavior in various reactions and applications. The compound is identified by CAS number 133772-18-6 and has a molecular formula of C9H9IO2 . The following table summarizes its key properties:

PropertyValue
Molecular FormulaC9H9IO2
Molecular Weight276.07100 g/mol
Density1.699 g/cm³
Boiling Point316.5°C at 760 mmHg
Flash Point145.2°C
Exact Mass275.96500
Polar Surface Area (PSA)26.30000
LogP2.40820
Vapour Pressure0.000408 mmHg at 25°C
Index of Refraction1.604

The compound's LogP value of approximately 2.41 indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water . This property is particularly important for determining its potential applications in various chemical processes and its behavior in biological systems. The relatively high boiling point (316.5°C) suggests strong intermolecular forces, likely due to the presence of the polar ester group and the polarizable carbon-iodine bond.

Structural Characteristics

Methyl 2-(iodomethyl)benzoate features a benzene ring with two key functional groups: a methoxycarbonyl group (COOCH3) and an iodomethyl group (CH2I) at the ortho position. This structural arrangement creates a molecule with multiple reactive sites, making it valuable for synthetic chemistry applications.

The chemical composition includes:

  • Carbon (C): 9 atoms

  • Hydrogen (H): 9 atoms

  • Iodine (I): 1 atom

  • Oxygen (O): 2 atoms

The structural formula can be represented as C6H4(CH2I)(COOCH3), with the iodomethyl and ester groups positioned adjacently on the aromatic ring. This proximity of functional groups may influence the compound's reactivity through potential steric and electronic effects. The InChIKey identifier for the compound is DENYZYWKPPHKRY-UHFFFAOYSA-N, providing a unique digital representation of its structure .

Chemical Reactivity

The reactivity of methyl 2-(iodomethyl)benzoate is largely determined by its two key functional groups: the iodomethyl group and the methyl ester moiety. Each of these groups offers distinct reactivity patterns that make the compound versatile in organic synthesis.

Related Compounds

Examining structurally related compounds provides context for understanding the properties and potential applications of methyl 2-(iodomethyl)benzoate.

Methyl 2-iodobenzoate

Methyl 2-iodobenzoate (CAS: 610-97-9) differs from the target compound in that the iodine atom is directly attached to the benzene ring rather than to a methyl group. Its properties include:

PropertyValue
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Melting Point64°C
Boiling Point149-150°C at 10 mmHg
Physical FormCrystals or flaky powder
ColorWhite

Methyl 2-iodobenzoate is used in various synthetic applications, including the preparation of:

  • N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones

  • Methyl diphenylacetylene-2-carboxylate

  • Various complex organic molecules

Methyl Benzoate

Methyl benzoate (CAS: 93-58-3) represents the simplest methyl ester of benzoic acid, lacking any substituents on the benzene ring. It is a colorless liquid with a pleasant aroma reminiscent of feijoa fruit . Applications include:

  • Perfumery, due to its pleasant smell

  • As a solvent in various chemical processes

  • As a pesticide to attract certain insects, particularly orchid bees

Methyl benzoate is synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst .

Methyl 4-iodobenzoate

Methyl 4-iodobenzoate (or methyl p-iodobenzoate) has the iodine atom at the para position of the benzene ring. It can be prepared by Fischer esterification of 4-iodobenzoic acid with methanol. The aryl-iodide functionality makes it useful in coupling reactions, such as Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate .

Future Research Directions

Based on the structural features and reactivity profile of methyl 2-(iodomethyl)benzoate, several promising research directions can be proposed:

  • Development of new synthetic methodologies utilizing the compound's bifunctional nature

  • Investigation of its potential in cross-coupling reactions, leveraging the reactive iodomethyl group

  • Exploration of its applications in the synthesis of heterocyclic compounds through cyclization reactions

  • Study of its utility in the preparation of pharmaceutically relevant molecules

Research into optimized synthesis routes and expanded applications could further enhance the compound's value in organic synthesis and materials science.

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